molecular formula C18H24N4O2 B7553530 2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Numéro de catalogue B7553530
Poids moléculaire: 328.4 g/mol
Clé InChI: XCQOJLGVGPEPEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine, commonly known as BOQ, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. BOQ has been shown to exhibit potent anticancer activity and has been investigated for its potential use in cancer treatment.

Mécanisme D'action

The exact mechanism of action of BOQ is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinase B (AKT), a key signaling molecule that is often overexpressed in cancer cells. BOQ has also been shown to inhibit the activity of other key signaling molecules involved in cancer cell growth and survival, including extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).
Biochemical and physiological effects:
BOQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer effects, BOQ has also been investigated for its potential use in other therapeutic applications, including the treatment of diabetes and cardiovascular disease. BOQ has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models, and has been investigated for its potential use in the treatment of type 2 diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BOQ is its potent anticancer activity, which makes it a promising candidate for further development as an anticancer agent. However, one of the main limitations of BOQ is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BOQ and to determine its potential toxicity and side effects.

Orientations Futures

Several future directions for research on BOQ include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to determine the potential therapeutic applications of BOQ in other disease areas, such as diabetes and cardiovascular disease.

Méthodes De Synthèse

BOQ can be synthesized through a multistep process involving the reaction of 2-nitroaniline with ethylene glycol to form 2-nitrophenyl-2-hydroxyethyl ether. This intermediate is then reacted with 2-chloromethyl oxirane to form the corresponding oxirane derivative, which is subsequently reacted with 2-aminoethanol to form BOQ.

Applications De Recherche Scientifique

BOQ has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that BOQ exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOQ has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has been investigated for its potential use in combination with other anticancer agents.

Propriétés

IUPAC Name

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-8-16-15(7-1)17(19-11-13-5-3-9-23-13)22-18(21-16)20-12-14-6-4-10-24-14/h1-2,7-8,13-14H,3-6,9-12H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQOJLGVGPEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N,4-N-bis(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.